2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001363
InChI: InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2/h3-4,7-8H,5-6,13H2,1-2H3
SMILES:
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

CAS No.:

Cat. No.: VC16001363

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine -

Specification

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 2-(1,5-dimethylindol-3-yl)ethanamine
Standard InChI InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2/h3-4,7-8H,5-6,13H2,1-2H3
Standard InChI Key OAQIQXOQHLLSQL-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N(C=C2CCN)C

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

The compound’s structure features a bicyclic indole core fused with a benzene ring, substituted with two methyl groups (positions 1 and 5) and an ethanamine side chain (position 3). Key spectroscopic identifiers include:

  • IUPAC Name: 1-(1,5-Dimethyl-1H-indol-3-yl)ethanamine .

  • SMILES: CC1=CC2=C(C=C1)N(C=C2C(C)N)C .

  • InChIKey: PAIZQMJBIVAIJE-UHFFFAOYSA-N .

The indole ring’s electron-rich nature facilitates interactions with biological targets, while the methyl groups enhance lipophilicity, potentially improving membrane permeability .

Laboratory-Scale Synthesis

The compound is typically synthesized via Fischer indole synthesis, involving the cyclization of phenylhydrazine with ketones or aldehydes under acidic conditions . For example:

  • Step 1: Reaction of 1,5-dimethyl-2-nitrobenzene with ethylamine under reducing conditions forms the indole core.

  • Step 2: Reductive amination introduces the ethanamine side chain using NaBH(OAc)₃ in dichloroethane .

Yields are optimized by controlling stoichiometry (amine:aldehyde = 1:1.2) and solvent polarity (dichloromethane). Purification via silica gel chromatography (hexane/ethyl acetate = 4:1) achieves >95% purity .

Industrial Production

Scalable methods employ continuous flow reactors to enhance efficiency. Catalysts like InCl₃ improve cyclization rates, while solvent recovery systems minimize waste . Industrial batches report yields of 78–85%.

Biological Activities

Anti-Inflammatory Effects

In interleukin-1β (IL-1β)-stimulated human oral cells, 2-(1,5-dimethyl-1H-indol-3-yl)ethanamine derivatives suppress pro-inflammatory cytokines by 40–60% at 10 μM concentrations . Key findings include:

CytokineSuppression (%)IC₅₀ (μM)
IL-658 ± 47.2
TNF-α49 ± 39.8
IL-853 ± 58.5

Mechanistically, the compound binds to the S2 pocket of IL-1R1, disrupting IL-1β signaling without direct receptor-ligand interference . Molecular dynamics simulations reveal hydrogen bonding with Lys112 and hydrophobic interactions with Pro26 and Phe130 .

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